molecular formula C17H16ClFN2O4S B4184974 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B4184974
M. Wt: 398.8 g/mol
InChI Key: FJVNYFBHPRFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as CFMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.

Mechanism of Action

2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide exerts its pharmacological effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In addition, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis, which is the process of forming new blood vessels that cancer cells rely on for growth and metastasis. Inflammation research has shown that 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects, including improving cognitive function and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive research on its pharmacological effects. However, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future research directions for 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, including exploring its potential use as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new analogs with improved pharmacological properties. Other potential research directions include investigating the use of 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide as a tool for studying gene expression regulation and exploring its potential use in combination with other drugs for synergistic effects.
In conclusion, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has shown promise for its potential use as a therapeutic agent for various diseases. Its well-established synthesis method, extensive research on its pharmacological effects, and potential for future research make it an important compound in the field of pharmaceutical research.

Scientific Research Applications

2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-chloro-6-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-14-2-1-3-15(19)16(14)17(22)20-12-4-6-13(7-5-12)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVNYFBHPRFFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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